molecular formula C33H33N3O3 B2943793 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone CAS No. 477853-79-5

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone

Cat. No. B2943793
CAS RN: 477853-79-5
M. Wt: 519.645
InChI Key: GYKYPNVEZQFHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone is a useful research compound. Its molecular formula is C33H33N3O3 and its molecular weight is 519.645. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has explored the synthesis and characterization of chromene derivatives and their potential applications. For example, derivatives of chromenes have been synthesized through various chemical reactions, highlighting the versatility of chromene as a core structure for developing new compounds with potential applications in drug development and materials science (Jih-Jung Chen et al., 2008; F. Rostami-Charati et al., 2012; F. Rostami-Charati et al., 2015).

Potential Medicinal Applications

  • Some chromene and isoxazole derivatives have been evaluated for their antitumor and anti-inflammatory properties. These studies suggest that certain chromene derivatives may have significant anticancer activities, offering a basis for further research into their potential as therapeutic agents (Eman A. El-Helw et al., 2019).

Catalytic Applications

  • The catalytic behaviors of chromene-related compounds have also been investigated, with some studies focusing on their reactivity with ethylene, suggesting potential industrial applications in polymer synthesis and organic reactions (Wen‐Hua Sun et al., 2007).

Mechanism of Action

    Target of action

    Isoxazol-4-carboxa piperidyl derivatives have been reported as potent antagonists of nucleoprotein accumulation in the nucleus . This suggests that the primary target of these compounds could be the nucleoprotein of the influenza virus.

    Mode of action

    These compounds likely interact with the nucleoprotein, preventing its accumulation in the nucleus . This could inhibit the replication of the virus.

    Biochemical pathways

    The affected pathway is likely the viral replication pathway. By preventing nucleoprotein accumulation, these compounds could disrupt the replication of the influenza virus .

    Result of action

    The molecular and cellular effects of these compounds’ action would likely be a reduction in viral replication, leading to a decrease in viral load .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-1-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N3O3/c37-30(36-33-27(23-39-36)22-38-29-16-15-24-9-7-8-14-28(24)31(29)33)21-34-17-19-35(20-18-34)32(25-10-3-1-4-11-25)26-12-5-2-6-13-26/h1-16,27,32-33H,17-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKYPNVEZQFHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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